

An In-depth Technical Guide to Trimethyl((2-methylallyl)oxy)silane

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Compound of Interest

Compound Name: Trimethyl((2-methylallyl)oxy)silane

Cat. No.: B3179361

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Introduction

Trimethyl((2-methylallyl)oxy)silane, a member of the allyloxysilane family, is a versatile organosilicon compound. Its bifunctional nature, possessing both a reactive allyl group and a labile silyl ether, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and spectral characterization, with a focus on its practical application in research and development. Due to the limited availability of experimental data for this specific compound, information from its close structural analog, allyloxytrimethylsilane, is utilized for comparative purposes where noted.

Chemical and Physical Properties

The properties of **trimethyl((2-methylallyl)oxy)silane** are influenced by the trimethylsilyl ether and the 2-methylallyl moieties. The silicon-oxygen bond is susceptible to hydrolysis, while the double bond can undergo various addition reactions.

Table 1: Physicochemical Properties

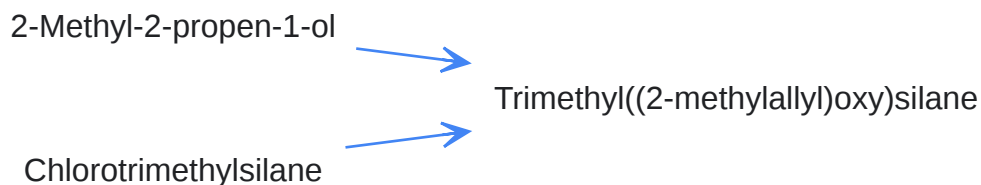
Property	Trimethyl((2-methylallyl)oxy)silane (Predicted/Estimated)	Allyloxytrimethylsilane (Analog)	2-Methyl-2-propen-1-ol (Precursor)
Molecular Formula	C ₇ H ₁₆ OSi	C ₆ H ₁₄ OSi[1]	C ₄ H ₈ O[2]
Molecular Weight	144.29 g/mol	130.26 g/mol [1][3]	72.11 g/mol [2]
CAS Number	Not available	18146-00-4[1][4]	513-42-8[2]
Boiling Point	~120-125 °C	100-102 °C[4][5][6]	113-115 °C[2]
Density	~0.79 g/mL at 25 °C	0.773 g/mL at 25 °C[4][5]	0.857 g/mL at 25 °C[2]
Refractive Index (n _{20/D})	~1.405	1.397[4][5]	1.426[2]
Appearance	Colorless liquid (Predicted)	Clear, colorless liquid[3]	Colorless liquid[2]

Synthesis

Trimethyl((2-methylallyl)oxy)silane is typically synthesized by the silylation of 2-methyl-2-propen-1-ol. This reaction involves the formation of a silicon-oxygen bond by reacting the hydroxyl group of the alcohol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the HCl byproduct.

Synthesis of Trimethyl((2-methylallyl)oxy)silane

Base (e.g., Triethylamine)  Triethylammonium chloride



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Caption: General reaction scheme for the synthesis of **Trimethyl((2-methylallyl)oxy)silane**.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of **trimethyl((2-methylallyl)oxy)silane**.

Materials:

- 2-Methyl-2-propen-1-ol (1.0 eq)^{[2][7]}
- Chlorotrimethylsilane (1.1 eq)
- Triethylamine (1.2 eq)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a stirred solution of 2-methyl-2-propen-1-ol and triethylamine in anhydrous diethyl ether under an inert atmosphere at 0 °C, add chlorotrimethylsilane dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by fractional distillation to yield pure **trimethyl((2-methylallyl)oxy)silane**.

Spectral Data

The structural features of **trimethyl((2-methylallyl)oxy)silane** can be confirmed by various spectroscopic techniques. The expected spectral data, based on its structure and comparison with allyloxytrimethylsilane, are summarized below.

Table 2: Predicted Spectral Data

Technique	Feature	Expected Chemical Shift / Wavenumber / m/z
^1H NMR	$-\text{Si}(\text{CH}_3)_3$	~ 0.1 ppm (s, 9H)
$=\text{C}-\text{CH}_3$	~ 1.7 ppm (s, 3H)	
$-\text{O}-\text{CH}_2-$	~ 3.9 ppm (s, 2H)	
$\text{CH}_2=$	~ 4.8 ppm (s, 1H), ~ 4.9 ppm (s, 1H)	
^{13}C NMR	$-\text{Si}(\text{CH}_3)_3$	~ 0 ppm
$=\text{C}-\text{CH}_3$	~ 20 ppm	
$-\text{O}-\text{CH}_2-$	~ 70 ppm	
$\text{CH}_2=$	~ 110 ppm	
$=\text{C}(\text{CH}_3)-$	~ 145 ppm	
IR Spectroscopy	Si-O-C stretch	$1080-1120\text{ cm}^{-1}$
Si- CH_3 stretch	1250 cm^{-1} , 840 cm^{-1}	
C=C stretch	$1650-1670\text{ cm}^{-1}$	
$=\text{C}-\text{H}$ stretch	$3080-3100\text{ cm}^{-1}$	
Mass Spectrometry (EI)	$[\text{M}-\text{CH}_3]^+$	129 m/z
	$[\text{M}-\text{CH}_2\text{C}(\text{CH}_3)=\text{CH}_2]^+$	73 m/z

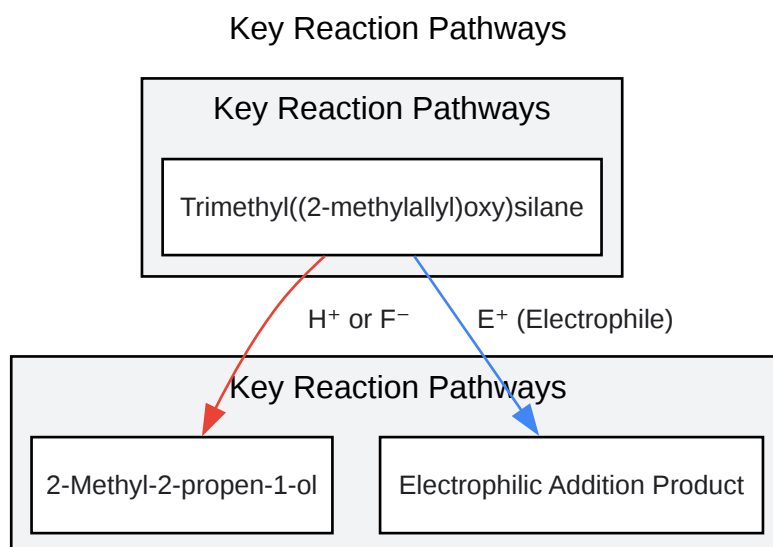
Note: NMR chemical shifts are predicted relative to TMS in CDCl_3 .

Reactivity and Applications

The reactivity of **trimethyl((2-methylallyl)oxy)silane** is dominated by the silyl ether and the allyl functionalities.

- Silyl Ether Cleavage:** The Si-O bond is readily cleaved under acidic or fluoride ion-promoted conditions to regenerate the corresponding alcohol, 2-methyl-2-propen-1-ol. This makes the trimethylsilyl group an excellent protecting group for the hydroxyl function.

- **Allyl Group Reactions:** The double bond can undergo a variety of reactions, including electrophilic addition, hydrogenation, and polymerization. The presence of the neighboring oxygen atom can influence the regioselectivity of these reactions.



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